2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic organic compound characterized by a complex molecular structure It falls under the category of indole derivatives, known for their diverse pharmacological properties
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body .
Mode of Action
The compound forms hydrogen bonds with the TLR4 protein . Specifically, the NH on the bridged ring acts as a hydrogen bond donor to form a hydrogen bond with SER184, and the carbonyl group acts as a hydrogen bond acceptor to form another hydrogen bond with SER184 . This interaction inhibits the TLR4 pathway .
Biochemical Pathways
The inhibition of the TLR4 pathway is significant in the treatment of diseases like Mycoplasma pneumonia . TLR4 is a potential therapeutic target for the treatment of this disease .
Pharmacokinetics
Similar compounds have shown good cns drug-like properties and exhibited passive permeability and p-gp efflux ratios congruent with high brain availability .
Result of Action
The inhibition of the TLR4 pathway by this compound can potentially help in the treatment of diseases like Mycoplasma pneumonia . By blocking this pathway, the compound can prevent the host’s immune response from overreacting to the pathogen, thereby reducing the severity of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide typically involves multi-step reactions:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, which often include indole derivatives, acetic acid derivatives, and morpholine.
Formation of Indole Derivative: : The indole derivative is first prepared through a Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Morpholino Group: : The morpholino group is introduced via nucleophilic substitution reactions, where the indole derivative reacts with morpholine under controlled conditions.
Acylation: : The final step involves acylation, where the compound undergoes acylation with propionic anhydride to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods emphasize efficiency, yield, and purity, employing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.
Substitution: : Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: : Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: : Oxidized derivatives with modified functional groups.
Reduction: : Reduced derivatives with decreased oxidation states.
Substitution: : Substituted indole derivatives with different functional groups.
Scientific Research Applications
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide has significant scientific research applications:
Chemistry:Catalysis: : It can be used as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Cell Signaling: : The compound plays a role in modulating cell signaling pathways, making it valuable in cell biology studies.
Drug Development: : Due to its potential pharmacological activities, it is explored in drug development for conditions like cancer and neurological disorders.
Material Science: : The compound finds applications in material science for the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds:
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-butylacetamide: : A similar compound with a butyl group instead of a propyl group.
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide: : A derivative where the morpholino group is replaced by a piperidino group.
Highlighting Uniqueness: 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is unique due to the presence of the morpholino group, which imparts distinct chemical properties and biological activities
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Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDZAJGCOMPTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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